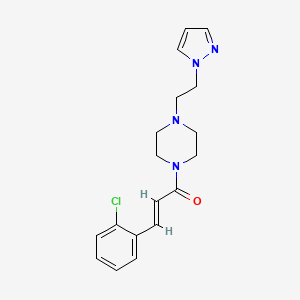

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c19-17-5-2-1-4-16(17)6-7-18(24)22-13-10-21(11-14-22)12-15-23-9-3-8-20-23/h1-9H,10-15H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHRWSSUHDYDPG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one, with the CAS number 1334377-05-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine ring linked to a pyrazole moiety and a chlorophenyl group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 344.8 g/mol. The presence of the chlorophenyl and pyrazole groups suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Many pyrazole derivatives have shown efficacy in inhibiting tumor cell growth. For instance, compounds with similar piperazine and pyrazole functionalities have been reported to inhibit Aurora-A kinase, which is crucial for cell cycle regulation and is often overexpressed in cancers .

- Antimicrobial Properties : Some studies suggest that similar compounds can exhibit antimicrobial effects, potentially making them useful in treating infections caused by resistant strains.

The biological activity of this compound is hypothesized to involve:

- Kinase Inhibition : The structure suggests potential inhibition of specific kinases involved in cell proliferation and survival.

- Cell Cycle Disruption : By interfering with kinase activity, this compound may disrupt normal cell cycle progression, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

Case Study 1: Aurora-A Kinase Inhibition

In a study examining the inhibition of Aurora-A kinase by substituted pyrazoles, it was found that modifications to the pyrazole ring could enhance inhibitory potency while reducing off-target effects on hERG channels, which are critical for cardiac function .

Case Study 2: Antimicrobial Activity

Research on piperazine derivatives has highlighted their potential as antimicrobial agents. For example, derivatives similar to this compound demonstrated significant activity against various bacterial strains, suggesting that structural components like the piperazine ring play a vital role in mediating these effects.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁ClN₄O |

| Molecular Weight | 344.8 g/mol |

| CAS Number | 1334377-05-7 |

| Potential Activities | Anticancer, Antimicrobial |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Key Findings:

Substituent Position Effects: The ortho-chlorophenyl group in the target compound may enhance steric interactions with hydrophobic pockets in biological targets compared to para-substituted analogs (e.g., ). Ortho-substitution is associated with improved binding in kinase inhibitors due to increased rigidity . Dichlorophenyl derivatives (e.g., ) exhibit broader-spectrum antimicrobial activity but may suffer from reduced solubility compared to mono-chloro analogs.

Piperazine Modifications: Bulky substituents like bis(4-methoxyphenyl)methyl () improve metabolic stability but reduce membrane permeability.

Electronic Properties :

- Trifluoromethyl groups () enhance electron-withdrawing effects, increasing electrophilicity of the α,β-unsaturated ketone, which is critical for covalent binding to cysteine residues in kinases.

- Methoxy groups () improve solubility but may reduce potency due to decreased lipophilicity.

Biological Activity Trends: Piperazine-linked cinnamoyl derivatives (e.g., ) show dual antimicrobial and anticancer activities, suggesting the target compound may share similar mechanisms.

Q & A

Basic: What are the standard synthetic routes for preparing (E)-configured enone derivatives containing pyrazole and piperazine moieties?

Methodological Answer:

The compound can be synthesized via Claisen-Schmidt condensation (), a common method for α,β-unsaturated ketones. For example:

- React a substituted acetophenone (e.g., 2-chlorophenyl ketone) with a piperazine-pyrazole aldehyde under basic conditions (e.g., NaOH/ethanol).

- Optimize reaction time and temperature (typically 12–24 hours at 60–80°C) to favor the (E)-isomer due to thermodynamic stability.

- Purify via column chromatography and confirm configuration using NOESY NMR (absence of allylic proton coupling) or X-ray crystallography ().

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the enone moiety (δ 6.5–7.5 ppm for vinyl protons; δ 190–200 ppm for carbonyl carbon).

- IR Spectroscopy : Confirm C=O stretch (~1680 cm⁻¹) and C=C stretch (~1600 cm⁻¹) ().

- Single-crystal X-ray diffraction : Resolve π-stacking interactions between aromatic rings and piperazine conformation (). Example: Dihedral angles between pyrazole and chlorophenyl groups should align with (E)-configuration.

Advanced: How can researchers optimize synthetic yield while minimizing stereochemical ambiguity?

Methodological Answer:

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance (E)-selectivity ().

- Catalytic additives : Introduce Lewis acids (e.g., ZnCl₂) to accelerate enolization ( ).

- In situ monitoring : Employ HPLC or TLC with UV-active tags to track isomerization ().

- Crystallization conditions : Slow evaporation from ethanol/water mixtures favors pure (E)-crystals ().

Advanced: How to resolve contradictions between spectral data and crystallographic results?

Methodological Answer:

- Case Example : If NMR suggests planar geometry but X-ray shows torsional strain ():

Basic: What pharmacological assays are suitable for initial activity screening of this compound?

Methodological Answer:

- Enzyme inhibition : Test against kinases or cyclooxygenase (COX) via fluorescence polarization ( ).

- Cellular assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7) with IC₅₀ calculations.

- Receptor binding : Use radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs linked to piperazine moieties) ().

Advanced: How can computational modeling predict bioactivity and guide structural modifications?

Methodological Answer:

- Molecular docking : Target the enone’s electrophilic carbonyl with catalytic lysine residues in kinases ( ).

- QSAR studies : Correlate substituent effects (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) with activity using Hammett σ values ().

- ADMET prediction : Use SwissADME to optimize logP (<5) and PSA (<90 Ų) for blood-brain barrier penetration (if applicable).

Advanced: What strategies mitigate compound degradation during biological assays?

Methodological Answer:

- Stability studies : Conduct accelerated degradation tests in PBS (pH 7.4) at 37°C, monitored via LC-MS ( ).

- Protect light-sensitive moieties : Store solutions in amber vials if enone groups show UV-mediated isomerization ().

- Lyophilization : Stabilize the compound as a hydrochloride salt (common for piperazine derivatives) ( ).

Advanced: How to design structure-activity relationship (SAR) studies for piperazine-pyrazole hybrids?

Methodological Answer:

- Variation of substituents :

- Replace 2-chlorophenyl with electron-withdrawing groups (e.g., 3-NO₂) to enhance electrophilicity ().

- Modify the piperazine’s N-alkyl chain to alter pharmacokinetics ().

- Biological evaluation : Compare IC₅₀ values across analogs to identify critical pharmacophores ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.